(2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine
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Overview
Description
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
Synthesis Analysis
Indole derivatives are often synthesized through multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . For example, Vikrishchuk et al. performed the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols to prepare 4-[indol-3-yl(methylidenamino)]-4H-1,2,4-triazol-3-thiols in a yield range of 44–73% by refluxing in propan-2-ol .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives are often involved in multicomponent reactions (MCRs). These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Scientific Research Applications
Synthesis and Characterization
The synthesis of indole derivatives, including compounds similar to "(2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine," involves complex reactions that provide insights into their structural and chemical properties. For instance, Petrova et al. (2023) reported the synthesis of a related compound, "4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile," showcasing the utility of N-benzyl derivatives in synthesizing heterocyclic compounds with potential biological activity (Petrova et al., 2023).
Applications in Medicinal Chemistry
Indole derivatives, such as those explored in the research, hold significance in medicinal chemistry due to their structural similarity to natural biomolecules. The investigation by Sakram et al. (2018), into the synthesis of novel compounds with antimicrobial activity, highlights the potential of indole-based compounds in developing new therapeutics (Sakram et al., 2018). Similarly, El-Sawy et al. (2012) synthesized a series of N-substituted indolyl heterocycles, demonstrating their antimicrobial and anti-cancer activities, indicating the broad pharmacological applications of such compounds (El-Sawy et al., 2012).
Chemical Properties and Reactivity
The chemical reactivity of indole derivatives provides a foundation for diverse applications in synthesis and drug development. Research by Sobenina et al. (2010), on hydroamination reactions involving tetrahydroindole derivatives, offers insights into the synthesis of amino-substituted indole compounds, showcasing the reactivity and potential utility of these molecules in various chemical transformations (Sobenina et al., 2010).
Future Directions
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2/c18-16-7-3-1-5-14(16)11-19-10-9-13-12-20-17-8-4-2-6-15(13)17/h1-8,12,19-20H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEPJTGBFYRCMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332898 |
Source
|
Record name | N-[(2-Chlorophenyl)methyl]-2-(1H-indol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine | |
CAS RN |
155503-32-5 |
Source
|
Record name | N-[(2-Chlorophenyl)methyl]-1H-indole-3-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155503-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2-Chlorophenyl)methyl]-2-(1H-indol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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